![molecular formula C45H74O11 B223565 (1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-Ethyl-7,11,14,15-Tetrahydroxy-6'-[(2R)-2-Hydroxypropyl]-5',6,8,10,12,14,16,28,29-Nonamethyl-3',4',5',6'-Tetrahydro-3H,9H,13H-Spiro[2,26-Dioxabicyclo[23.3.1]Nonacosa-4,18,20-Triene-27,2'-Pyran]-3,9,13-Trion CAS No. 1404-19-9](/img/structure/B223565.png)

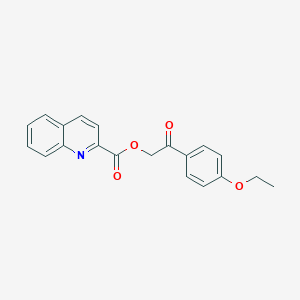

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-Ethyl-7,11,14,15-Tetrahydroxy-6'-[(2R)-2-Hydroxypropyl]-5',6,8,10,12,14,16,28,29-Nonamethyl-3',4',5',6'-Tetrahydro-3H,9H,13H-Spiro[2,26-Dioxabicyclo[23.3.1]Nonacosa-4,18,20-Triene-27,2'-Pyran]-3,9,13-Trion

Übersicht

Beschreibung

Oligomycins are macrolides created by Streptomyces that are strong antibacterial agents but are often poisonous to other organisms, including humans . They have limited or no clinical use due to their toxic effects on mitochondria and ATP synthase . The molecular formula of Oligomycin A is C45H74O11 .

Synthesis Analysis

Oligomycin C hydroxylation by the CYP107W1 W178G mutant was analyzed . The process involved vortex mixing and centrifugation .

Molecular Structure Analysis

In the CYP107W1-OliA complex structure, oligomycin A was bound in the heme plane via C12 (the catalytic position) of its macrolide ring, extended toward the iron atom of the heme prosthetic group . A similar orientation of the macrolide ligand in the active site of the P450 enzyme was previously reported in MycG .

Chemical Reactions Analysis

Oligomycin A inhibits ATP synthase by blocking its proton channel (F O subunit), which is necessary for oxidative phosphorylation of ADP to ATP (energy production) . The inhibition of ATP synthesis by oligomycin A will significantly reduce electron flow through the electron transport chain .

Physical And Chemical Properties Analysis

Oligomycin A has a molecular formula of C45H74O11 and a molecular weight of 791.06 . It is stored at -20°C in powder form .

Wissenschaftliche Forschungsanwendungen

Rolle in der mitochondrialen Pathophysiologie

Oligomycin spielt bekanntermaßen eine wichtige Rolle in der mitochondrialen Pathophysiologie . Das Oligomycin-Sensitivität vermittelnde Protein (OSCP) der mitochondrialen ATP-Synthase ist essenziell für die Kopplung des Protonentransports an die ATP-Synthese . Es stellt die strukturelle und funktionelle Kopplung zwischen F0 und F1 sicher, die durch das Antibiotikum Oligomycin gestört wird .

Beteiligung an der Bildung der Permeabilitäts-Übergangsporer (PTP)

Neuere Daten haben gezeigt, dass OSCP das Bindungsziel von Cyclophilin (CyP) D ist, einem gut charakterisierten Induktor des mitochondrialen Permeabilitäts-Übergangsporer (PTP) . Die Öffnung von PTP kann den Zelltod auslösen . OSCP scheint eine grundlegende Rolle zu spielen, indem es die Signale erkennt, die das Enzym des Lebens in einen Kanal verwandeln, der den Zelltod auslösen kann .

Einsatz bei der Untersuchung der ATP-Synthese

Oligomycin wird in der Untersuchung der ATP-Synthese verwendet . Die Empfindlichkeit gegenüber Oligomycin kann in zwei Kontexten definiert werden. Die erste bezieht sich auf die „Kopplung“ des Enzyms, das als oligomycin-sensitive ATP-hydrolytische (ATPase) Aktivität gemessen wird . Es ist ein Maß für die strukturelle Integrität des Enzyms, da die Ablösung von F1 von F0 zu einer Abnahme der oligomycin-sensitiven ATPase-Aktivität führt .

Rolle in der Bioenergetik von Krebszellen

Oligomycin wurde gefunden, um in Krebszellen eine bioenergetische Anpassung zu induzieren <svg class="icon" height="16" p-id="1735" t="170926478866

Wirkmechanismus

Oligomycin, also known as C45H74O11, BSPBio_003314, BSPBio_000988, or OLIGOMYCIN (A shown), is a potent inhibitor of ATP synthase, a key enzyme in the process of oxidative phosphorylation . This article will delve into the various aspects of Oligomycin’s mechanism of action.

Target of Action

The primary target of Oligomycin is the ATP synthase enzyme , specifically the Fo subunit . ATP synthase plays a crucial role in energy production within cells, facilitating the conversion of ADP to ATP .

Mode of Action

Oligomycin inhibits ATP synthase by blocking its proton channel (Fo subunit) . This blockage prevents the necessary oxidative phosphorylation of ADP to ATP, effectively halting energy production within the cell .

Biochemical Pathways

The inhibition of ATP synthase by Oligomycin significantly reduces electron flow through the electron transport chain . . This process involves the facilitated diffusion of protons into the mitochondrial matrix through an uncoupling protein .

Result of Action

This can have various effects depending on the cell type and environment, but it often leads to cell death .

Action Environment

The action of Oligomycin can be influenced by various environmental factors. For instance, the presence of other molecules that affect ATP synthase or the proton gradient across the mitochondrial membrane could potentially impact the efficacy of Oligomycin . Additionally, the stability of Oligomycin could be affected by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

Zukünftige Richtungen

One of the most promising future directions in AML therapy is the search for drug combinations with synergistic activity . Simultaneous treatment with OxPhos inhibitors (including oligomycin) increased the sensitivity of EGFR mutant cells to osimertinib and was able to delay the development of osimertinib resistance in a dose-dependent manner .

Biochemische Analyse

Biochemical Properties

Oligomycin interacts with several key biomolecules, most notably ATP synthase, a critical enzyme in the process of oxidative phosphorylation . By binding to the F_O subunit of ATP synthase, oligomycin effectively blocks the proton channel of the enzyme, thereby inhibiting the synthesis of ATP . This interaction is highly specific and results in a significant decrease in cellular energy production .

Cellular Effects

The effects of oligomycin on cells are profound and wide-ranging. By inhibiting ATP synthase, oligomycin disrupts the normal energy balance within the cell, affecting numerous cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the reduction in ATP production can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and can influence various signaling pathways related to cell growth, proliferation, and survival .

Molecular Mechanism

The molecular mechanism of oligomycin centers on its interaction with ATP synthase. Oligomycin binds specifically to the F_O subunit of the enzyme, which is the proton-conducting part of the complex . This binding blocks the flow of protons through the channel, thereby inhibiting the rotary mechanism of ATP synthase that is essential for ATP production . This interaction is highly specific and results in a potent inhibition of ATP synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oligomycin can be observed over time. Initially, exposure to oligomycin leads to a rapid decrease in ATP production as the drug binds to ATP synthase and inhibits its function . Over time, this inhibition can lead to significant changes in cellular function, as cells struggle to maintain their energy balance in the face of reduced ATP production .

Dosage Effects in Animal Models

In animal models, the effects of oligomycin are dose-dependent. At low doses, oligomycin can inhibit ATP synthesis without causing significant toxicity . At higher doses, oligomycin can induce cell death, likely due to the severe disruption of cellular energy balance .

Metabolic Pathways

Oligomycin is involved in the metabolic pathway of oxidative phosphorylation, where it acts as an inhibitor of ATP synthase . This interaction disrupts the normal flow of protons across the mitochondrial membrane, inhibiting the synthesis of ATP and disrupting cellular energy balance .

Transport and Distribution

Oligomycin is believed to diffuse freely across cell membranes due to its lipophilic nature . Once inside the cell, it localizes to the mitochondria, where it binds to ATP synthase and exerts its inhibitory effects .

Subcellular Localization

Oligomycin localizes to the mitochondria within cells . This is due to the presence of ATP synthase, the target of oligomycin, which is located in the inner mitochondrial membrane . The binding of oligomycin to ATP synthase inhibits the enzyme’s function, disrupting the process of oxidative phosphorylation and the production of ATP .

Eigenschaften

IUPAC Name |

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-WMBHJXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Oligomycin's primary target in biological systems?

A1: Oligomycin is a potent inhibitor of the F1F0-ATP synthase, a crucial enzyme responsible for ATP synthesis in mitochondria and bacteria. [, , , , ]

Q2: How does Oligomycin interact with its target?

A2: Oligomycin binds to the F0 subunit of ATP synthase, specifically to the rotating c-ring embedded within the membrane. This binding interferes with the proton translocation pathway, effectively blocking proton movement and, consequently, ATP synthesis. [, , ]

Q3: What are the downstream consequences of Oligomycin inhibiting ATP synthase?

A3: By inhibiting ATP synthase, Oligomycin disrupts the primary source of cellular energy production. This leads to a cascade of effects, including a decrease in ATP levels, an increase in AMP levels, alterations in mitochondrial membrane potential, and potential induction of apoptosis, particularly in energy-demanding cells. [, , , , ]

Q4: Does the inclusion of sucrose in the preparation medium influence the inhibitory effects of Oligomycin and other compounds on (Na+ + K+ + Mg2+)-ATPase activity in sugar beet roots?

A6: Yes, the presence or absence of sucrose during membrane preparation from sugar beet roots significantly impacts the inhibitory action of Oligomycin and metavanadate. Oligomycin's inhibitory effect is suppressed when sucrose is omitted, whereas metavanadate inhibition is favored. This suggests a conformational change in the membrane fragments or vesicles, altering the exposed surfaces and influencing inhibitor interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)